1,2,3,4-Tetramethylcyclopenta-1,3-diene

Click Chemistry Cycloaddition Reaction Kinetics

1,2,3,4-Tetramethylcyclopenta-1,3-diene (CAS 4249-10-9), also known as tetramethylcyclopentadiene, is a tetra-alkylated cyclopentadiene derivative with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol. This compound is characterized by a cyclopentadiene ring substituted with four methyl groups at the 1, 2, 3, and 4 positions, leaving one ring position available for functionalization or metal coordination.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 4249-10-9
Cat. No. B1197066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetramethylcyclopenta-1,3-diene
CAS4249-10-9
Synonyms1,2,3,4-tetramethyl-cyclopentadiene
1,2,3,4-tetramethylcyclopentadiene
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C1)C)C)C
InChIInChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5H2,1-4H3
InChIKeyVNPQQEYMXYCAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetramethylcyclopenta-1,3-diene (CAS 4249-10-9): Chemical Class, Properties, and Sourcing Considerations


1,2,3,4-Tetramethylcyclopenta-1,3-diene (CAS 4249-10-9), also known as tetramethylcyclopentadiene, is a tetra-alkylated cyclopentadiene derivative with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol . This compound is characterized by a cyclopentadiene ring substituted with four methyl groups at the 1, 2, 3, and 4 positions, leaving one ring position available for functionalization or metal coordination . Commercially, it is typically supplied as a liquid mixture of isomers with a purity of ~85% to 95%+, and it possesses a boiling point of 142 °C and a density of 0.808 g/mL at 25 °C [1]. Its primary value lies in its role as a versatile precursor for the synthesis of organometallic complexes, particularly half-sandwich and metallocene catalysts, where the specific steric and electronic profile conferred by its tetramethyl substitution pattern enables distinct reactivity and selectivity profiles compared to its more common, less substituted, or fully substituted analogs [2].

Why In-Class Cyclopentadienes Cannot Be Directly Substituted for 1,2,3,4-Tetramethylcyclopenta-1,3-diene


Substituting 1,2,3,4-tetramethylcyclopenta-1,3-diene with a generic cyclopentadiene or a different alkyl-substituted analog is not feasible due to a critical interplay of steric bulk, electronic donation, and ring strain that uniquely defines this scaffold's behavior in synthesis and catalysis. The presence and specific arrangement of four methyl groups create a distinct coordination environment and electronic profile that directly impacts key performance metrics such as reaction kinetics, regioselectivity, and catalyst stability [1][2]. For instance, the unsubstituted cyclopentadiene (Cp) lacks the steric protection to prevent ligand degradation pathways [3], while the fully substituted pentamethylcyclopentadiene (Cp*) provides excessive steric bulk and a different electron-donating capacity, which can severely hinder substrate approach or alter the rate-determining step [1][2]. The quantitative evidence presented in the following section demonstrates that the tetramethyl derivative occupies a precise and non-interchangeable position in the continuum of cyclopentadienyl ligands, with measurable differences in reactivity and performance that directly translate to distinct research and industrial outcomes.

Evidence-Based Differentiation: Quantifying the Performance Advantages of 1,2,3,4-Tetramethylcyclopenta-1,3-diene


Diels-Alder Reactivity: A 954-Fold Drop with Geminal Methylation Underscores Scaffold Sensitivity

The Diels-Alder reactivity of 1,2,3,4-tetramethylcyclopentadiene (C₉H₁₄) is highly sensitive to further substitution. While the parent tetramethyl compound is highly reactive, the introduction of a geminal dimethyl group at the 5-position (converting it to 1,2,3,4,5,5-hexamethylcyclopentadiene) results in a 954-fold decrease in its reaction rate with maleimide [1]. This demonstrates that the specific tetramethyl scaffold preserves the reactivity necessary for efficient bioconjugation and materials synthesis, whereas seemingly minor structural modifications can render the compound inert for these purposes.

Click Chemistry Cycloaddition Reaction Kinetics

Catalytic Water Oxidation: Modulating Turnover Frequency via Substituent Effects on the Tetramethylcyclopentadienyl Ligand

The catalytic activity of iridium complexes bearing tetramethylcyclopentadienyl (C₅Me₄R) ligands for water oxidation is highly dependent on the identity of the fifth substituent (R) [1]. A study of nine different R groups (H, Me, Et, nPr, CH₂CH₂NH₃⁺, Ph, 4-C₆H₄F, 4-C₆H₄OH, Bn) showed that the turnover frequency (TOF) can be tuned from 101 min⁻¹ to 393 min⁻¹, a nearly four-fold difference [1]. The highest TOF values were observed when R was an electron-donating and sterically small group, such as hydrogen or methyl [1]. This demonstrates that the tetramethylcyclopentadienyl core is not an inert spectator; rather, it provides a tunable platform whose catalytic performance can be rationally modulated by the choice of the fifth substituent, a level of control not available with the fully substituted Cp* ligand.

Water Oxidation Catalysis Iridium Complexes Ligand Tuning

Asymmetric Transfer Hydrogenation: Drastic Impact of the Fifth Substituent on Catalytic Rate and Selectivity

The performance of half-sandwich iridium complexes of the type [(η⁵-Cp*R)Ir(aa)Cl] in asymmetric transfer hydrogenation is drastically influenced by the identity of the R group on the tetramethylcyclopentadienyl (Cp*R) ligand [1]. A study comparing complexes where R = phenyl (Cp*Ph), benzyl (Cp*Bn), isopropyl (Cp*iPr), and cyclohexyl (Cp*Cy) found that both the rate of reaction and the enantioselectivity are strongly affected [1]. This demonstrates that the tetramethylcyclopentadiene core, when functionalized at the 5-position, is a powerful platform for tuning catalytic performance in a way that is not possible with the unsubstituted Cp or the permethylated Cp* ligands, where such fine-tuning is either unavailable or less effective.

Asymmetric Catalysis Transfer Hydrogenation Iridium Complexes

Physical Property Comparison: Differentiating Commercial Batches of Cyclopentadiene Derivatives

Commercial batches of 1,2,3,4-tetramethyl-1,3-cyclopentadiene (Product 424471) can be distinguished from related cyclopentadiene derivatives by their physical properties, which serve as an initial quality check for procurement . A comparison table from a major chemical supplier shows that this compound (as an ~85% mixture of isomers) has a reported boiling point of 142 °C and a refractive index (n20/D) of 1.472, which differs from other commercially available derivatives such as cyclopentadiene dimer (bp 138-140 °C, n20/D 1.471) and 5-(2-propenyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene (solid) . These measurable differences confirm the unique identity of the tetramethyl derivative and provide a rapid, low-cost method for verifying material identity upon receipt.

Chemical Sourcing Quality Control Physical Properties

Validated Application Scenarios for 1,2,3,4-Tetramethylcyclopenta-1,3-diene (CAS 4249-10-9) Based on Quantitative Evidence


Synthesis of Tunable Iridium Catalysts for Water Oxidation

Based on evidence that the catalytic activity of tetramethylcyclopentadienyl iridium complexes in water oxidation can be tuned from 101 to 393 min⁻¹ by varying the fifth substituent (R) [1], this compound is the essential precursor for constructing catalyst libraries. Researchers developing artificial photosynthetic systems or electrolyzers for green hydrogen production can systematically vary the R group on the C₅Me₄R ligand to optimize the catalyst's turnover frequency and stability under oxidative conditions. This application leverages the unique tunability of the tetramethylcyclopentadiene platform, a capability not provided by the fully methylated Cp* ligand.

Development of Asymmetric Transfer Hydrogenation Catalysts for Pharmaceutical Synthesis

The evidence that the rate and enantioselectivity of ketone hydrogenation by half-sandwich iridium complexes can be drastically altered by changing the fifth substituent on the tetramethylcyclopentadienyl ligand [1] validates its use in synthesizing chiral catalysts. This is particularly relevant for medicinal and process chemists seeking to develop efficient routes to single-enantiomer active pharmaceutical ingredients (APIs). The ability to fine-tune the steric and electronic environment around the metal center by functionalizing the 1,2,3,4-tetramethylcyclopentadiene core allows for the rational optimization of catalyst performance, a key advantage over less-versatile cyclopentadienyl ligands.

Preparation of Reactive Dienes for Click Chemistry and Bioconjugation

The high Diels-Alder reactivity of the 1,2,3,4-tetramethylcyclopentadiene scaffold, contrasted with the 954-fold decrease in reactivity observed upon geminal dimethylation [1], confirms its suitability for rapid, high-yielding cycloadditions. This is critical for applications in click chemistry, where fast and quantitative reactions are paramount for labeling biomolecules, constructing polymer networks, or assembling functional materials. Procuring the specific tetramethyl derivative ensures access to a highly reactive diene that can be functionalized at the 5-position, whereas over-alkylated analogs would be inert and unsuitable for such time-sensitive applications.

Procurement and Quality Control of Cyclopentadiene Derivatives for Synthesis

For laboratory managers and procurement specialists, the distinct physical properties of 1,2,3,4-tetramethyl-1,3-cyclopentadiene (bp 142 °C, n20/D 1.472) provide a clear, quantitative basis for material verification [1]. This allows for rapid confirmation of the correct starting material using standard analytical techniques, thereby mitigating the risk of experimental failure due to misidentification or substitution with a similar cyclopentadiene dimer or other derivative. This evidence supports the procurement of this specific compound for any synthesis requiring a reactive, tetra-alkylated cyclopentadiene building block.

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